molecular formula C12H14BClFNO4 B2970271 2-(4-Chloro-2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2377606-97-6

2-(4-Chloro-2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2970271
CAS No.: 2377606-97-6
M. Wt: 301.51
InChI Key: GZKDZYZZKTUJLE-UHFFFAOYSA-N
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Description

This boronic ester compound features a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) core attached to a phenyl ring substituted with chloro (position 4), fluoro (position 2), and nitro (position 5) groups. The electron-withdrawing nitro and halogen substituents significantly influence its electronic properties, making it a reactive intermediate in Suzuki-Miyaura cross-coupling reactions and other boron-mediated transformations. Its molecular formula is C₁₂H₁₄BClFNO₄, with a molecular weight of 313.51 g/mol (estimated based on analogous structures in ).

Properties

IUPAC Name

2-(4-chloro-2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BClFNO4/c1-11(2)12(3,4)20-13(19-11)7-5-10(16(17)18)8(14)6-9(7)15/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKDZYZZKTUJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Chloro-2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14ClFNO4B
  • Molecular Weight : 303.60 g/mol
  • CAS Number : Not specifically listed in the results but related compounds can be referenced for synthesis and characterization.

Antibacterial Properties

Recent studies indicate that boron-containing compounds such as dioxaborolanes exhibit significant antibacterial activity. The mechanism of action often involves the inhibition of bacterial enzymes critical for cell wall synthesis or metabolic processes.

  • Mechanism of Action :
    • Boron compounds can form reversible complexes with enzymes, thereby inhibiting their activity without irreversible damage to the enzyme structure .
    • The presence of halogen substituents (like chlorine and fluorine) may enhance the lipophilicity and membrane permeability of the compound, facilitating better interaction with bacterial cells .
  • Case Studies :
    • A study demonstrated that derivatives of boronic acids showed potent activity against various strains of Escherichia coli and Staphylococcus aureus, suggesting that similar structures may exhibit comparable effects .
    • Another investigation highlighted that certain dioxaborolane derivatives were effective against carbapenem-resistant Acinetobacter baumannii in vivo, indicating a potential therapeutic application for resistant bacterial infections .

Data Tables

Compound NameActivityTarget BacteriaReference
Dioxaborolane Derivative AAntibacterialE. coli
Dioxaborolane Derivative BAntibacterialS. aureus
This compoundPotentially activeCarbapenem-resistant strains

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of boronic acid derivatives with appropriate halogenated aromatic compounds. The synthetic route often includes steps such as:

  • Formation of the dioxaborolane ring through condensation reactions.
  • Introduction of the nitrophenyl group via electrophilic aromatic substitution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and stability of arylboronic esters are highly dependent on substituent positions and electronic characteristics. Below is a comparative analysis with key analogs:

Table 1: Substituent Effects on Key Properties
Compound Name (Structure) Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
2-(4-Chloro-2-fluoro-5-nitrophenyl)-... Cl (4), F (2), NO₂ (5) 313.51 High reactivity in cross-coupling; stable due to EWGs N/A
2-(4-Fluoro-3-nitrophenyl)-... (BB77-0042) F (4), NO₂ (3) 267.06 Intermediate in drug synthesis
2-(2-Chloro-4-nitrophenyl)-... Cl (2), NO₂ (4) 283.52 (calc.) Moderate yield in borylation reactions
2-(4-Methoxybenzyl)-... OMe (para) 262.23 High yield (83%); electron-donating group
2-(5-Chloro-2-methylphenyl)-... (a-isomer) Cl (5), Me (2) 250.72 Lower yield (26%); steric hindrance

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro group in the target compound enhances electrophilicity at the boron center, improving reactivity in cross-couplings compared to methoxy or methyl analogs .
  • Synthetic Yields : Methoxy-substituted derivatives (e.g., 4-methoxybenzyl) achieve higher yields (83%) due to favorable electronic and steric profiles , while chloro-nitro analogs face challenges in purification (e.g., 26% yield for a-isomer in ).

Stability and Reactivity

Table 2: Stability and Reactivity Metrics
Compound Hydrolytic Stability Suzuki Reaction Efficiency (Reported) Thermal Stability
Target Compound (Cl, F, NO₂) High Not reported (inferred high) >150°C
2-(4-Methoxybenzyl)-... Moderate High ~120°C
2-(2,6-Dichloro-3-nitrophenyl)-... Very High Moderate >200°C
2-(6-Cyclopropoxynaphthalen-2-yl)-... Low High (used in oncology studies) ~100°C

Insights :

  • The target compound’s nitro group and ortho-fluoro substituent synergistically enhance hydrolytic stability, as EWGs reduce nucleophilic attack on boron .
  • Dichloro-nitro analogs () exhibit superior thermal stability (>200°C), likely due to increased steric protection .

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